![molecular formula C15H21IN2O2 B1406564 tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate CAS No. 1523618-23-6](/img/structure/B1406564.png)
tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate”, commonly referred to as TIPC, is a compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H21IN2O2 . The average mass is 388.244 Da and the monoisotopic mass is 388.064758 Da .Scientific Research Applications
Synthesis as an Intermediate in Biologically Active Compounds Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an important intermediate in the creation of biologically active compounds like crizotinib. This synthesis is achieved through multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).
Role in Anticancer Drug Development Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a crucial intermediate for small molecule anticancer drugs. The synthetic method for this compound involves multiple reactions, yielding up to 71.4%. It has been instrumental in developing drugs targeting dysfunctional signaling in cancer, particularly those involving the PI3K/AKT/mTOR pathway (Zhang et al., 2018).
Formation of Piperidine Derivatives Fused with Oxygen Heterocycles The reaction involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to the creation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, when treated with triethylsilane and anhydrous BiBr3, cyclize with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. These are significant in synthesizing stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).
Synthesis of Piperazine and Pyrazole Derivatives Syntheses of various derivatives such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate and tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate are notable for their relevance in pharmaceutical chemistry, showcasing the versatility of these compounds in creating a range of biologically active molecules (Richter et al., 2009; Wang et al., 2015).
Potential in Synthesizing Piperidine-Based Antagonists Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, and other similar compounds have shown potential in the synthesis of nociceptin antagonists and other piperidine-based therapeutic agents (Wang et al., 2015; Jona et al., 2009).
Crystal Structure Analysis and Chemical Properties Research on the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate and similar compounds has contributed to a better understanding of their chemical properties and potential applications in pharmaceutical synthesis (Gumireddy et al., 2021).
properties
IUPAC Name |
tert-butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIYGWYPONLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172813 | |
Record name | 1,1-Dimethylethyl 4-(5-iodo-3-pyridinyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1523618-23-6 | |
Record name | 1,1-Dimethylethyl 4-(5-iodo-3-pyridinyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(5-iodo-3-pyridinyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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